alpha-Phenyl-6-quinoxalinemethanol
Description
Alpha-Phenyl-6-quinoxalinemethanol is a quinoxaline derivative characterized by a phenyl group at the alpha position and a hydroxymethyl (-CH2OH) substituent at the 6-position of the quinoxaline ring.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
phenyl(quinoxalin-6-yl)methanol |
InChI |
InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)17-9-8-16-13/h1-10,15,18H |
InChI Key |
KZOCFWROUOJJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=NC=CN=C3C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Quinoxaline derivatives vary significantly based on substituents, which dictate their physicochemical properties and biological activities. Below is a comparison of alpha-Phenyl-6-quinoxalinemethanol with three analogs from the evidence:
Pharmacological and Toxicological Profiles
- 11f: The dimethoxyphenyl substituent may enhance DNA intercalation or receptor binding, common in anticancer agents. No toxicity data provided .
- 7-Methoxy-5-aminoquinoxaline derivatives: Aminoalkyl groups are associated with enhanced antimicrobial activity, as seen in fluoroquinolone analogs .
- This compound: The hydroxymethyl group could increase metabolic liability (e.g., glucuronidation) but also introduce hepatotoxicity risks, as methanol derivatives are flagged in toxicological assessments .
Physicochemical Properties
- Solubility: The methanol group in this compound likely improves water solubility compared to methyl or methoxy analogs.
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